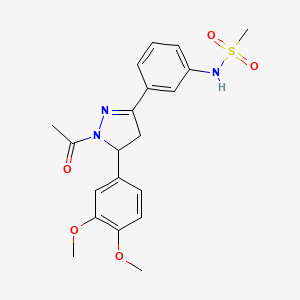

N-(3-(1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

N-(3-(1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazole-based sulfonamide derivative characterized by a 4,5-dihydropyrazole core. Key structural features include:

- 1-Acetyl group: Enhances metabolic stability and influences electron distribution.

- 3-Phenylmethanesulfonamide: A sulfonamide pharmacophore linked to bioactivity in enzyme inhibition (e.g., cyclooxygenase-2).

This compound’s molecular weight is estimated to be ~450–470 g/mol, with a LogP value suggesting moderate lipophilicity. Its structural complexity positions it as a candidate for therapeutic applications, particularly in inflammation or oncology, though direct biological data are unavailable in the provided evidence .

Properties

IUPAC Name |

N-[3-[2-acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5S/c1-13(24)23-18(15-8-9-19(27-2)20(11-15)28-3)12-17(21-23)14-6-5-7-16(10-14)22-29(4,25)26/h5-11,18,22H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTPQNSJBRLGTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the phenyl group and the methanesulfonamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the methanesulfonamide moiety may yield sulfonic acids, while reduction of the pyrazole ring may produce dihydropyrazoles.

Scientific Research Applications

N-(3-(1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-(1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Substituent Analysis of Pyrazole Derivatives

Key Observations :

- Sulfonamide vs. Carboxamide : The target’s methanesulfonamide group (electron-withdrawing) contrasts with carboxamides in 5b/5g, altering hydrogen-bonding capacity and acidity .

- 5-Position Substitution : The 3,4-dimethoxyphenyl group in the target provides dual methoxy electron-donating effects, contrasting with electron-withdrawing nitro () or halogenated () groups.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Analysis :

- The target’s dimethoxyphenyl group increases lipophilicity (higher LogP) compared to ’s nitro group or ’s dimethylaminophenyl.

- Boiling Point : High boiling points (~626–630°C) are common due to strong intermolecular forces (e.g., hydrogen bonding in sulfonamides) .

- Solubility : Methoxy groups may marginally improve water solubility via H-bonding compared to bulky tert-butyl (5b) or naphthyl (5g) groups .

Insights :

- The target’s synthesis likely mirrors ’s methodology, substituting 3,4-dimethoxyacetophenone for acetophenone derivatives.

- Challenges : Steric hindrance from dimethoxyphenyl may slow cyclocondensation, requiring optimized conditions (e.g., higher temps or catalysts) .

Biological Activity

N-(3-(1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its synthesis, biological activity, and relevant case studies to provide a comprehensive overview of its pharmacological profile.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 1-acetyl-5-aryl-4,5-dihydro-1H-pyrazole derivatives with methanesulfonamide. The structural formula is represented as follows:

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Weight | 403.48 g/mol |

| Functional Groups | Acetyl, Methanesulfonamide |

| Core Structure | Pyrazole |

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism is often attributed to the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Activity

In a study published in Medicinal Chemistry, researchers evaluated the cytotoxic effects of several pyrazole derivatives against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated that compounds with methoxy substitutions exhibited enhanced potency, with IC50 values in the low micromolar range .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented. Pyrazole compounds are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation.

Research Findings

A study assessed the anti-inflammatory activity using the carrageenan-induced paw edema model in rats. The results demonstrated that derivatives with electron-donating groups significantly reduced inflammation compared to controls .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Findings suggest that similar pyrazole derivatives exhibit substantial antioxidant activity due to their ability to donate electrons and neutralize free radicals.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against MCF-7 and HeLa cells | |

| Anti-inflammatory | Reduced paw edema in rat model | |

| Antioxidant | Significant radical scavenging ability |

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression and inflammation. These studies indicate favorable binding affinities and highlight key interactions that may contribute to its biological activity.

Q & A

Basic: What methods are recommended to confirm the structural identity of this compound, particularly its pyrazoline ring and substitution patterns?

To confirm the structure, use a combination of single-crystal X-ray diffraction (SC-XRD) and spectroscopic techniques :

- SC-XRD : Refinement via SHELXL resolves stereochemistry, bond lengths, and dihedral angles. For pyrazoline derivatives, ensure data-to-parameter ratios > 15 to minimize overfitting .

- NMR : Assign protons on the 4,5-dihydropyrazole ring (δ ~3.0–4.0 ppm for CH₂ groups) and methanesulfonamide (δ ~3.3 ppm for CH₃) .

- HRMS : Confirm molecular ion peaks with <2 ppm error (e.g., [M+Na]+ in ESI mode) .

Basic: How can researchers optimize the synthesis of this compound, given its pyrazoline and sulfonamide moieties?

Key synthetic strategies include:

- Cyclocondensation : React hydrazine derivatives with α,β-unsaturated ketones under acidic conditions (e.g., glacial acetic acid, 80°C) to form the 4,5-dihydropyrazole core .

- Sulfonylation : Couple the phenylamine intermediate with methanesulfonyl chloride in dry THF using triethylamine as a base .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Prioritize enzyme inhibition and cytotoxicity assays :

- Docking studies : Use AutoDock Vina to predict binding to targets like carbonic anhydrase or viral polymerases (e.g., monkeypox A42R protein) .

- Enzyme inhibition : Measure IC₅₀ values via stopped-flow CO₂ hydration assays for carbonic anhydrase inhibition .

- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7) using MTT assays with doxorubicin as a positive control .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve the compound’s potency?

- Substituent variation : Replace 3,4-dimethoxyphenyl with electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance enzyme binding .

- Pyrazoline ring modification : Introduce methyl groups at position 3 to stabilize the half-chair conformation .

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G**) to correlate substituent electronic effects with activity .

Advanced: What crystallographic challenges arise when analyzing derivatives of this compound, and how can they be resolved?

- Disorder in the pyrazoline ring : Address via TWINABS for twinned crystals or anisotropic refinement of CH₂ groups .

- Weak diffraction : Optimize crystal growth using vapor diffusion (e.g., DMF/water) and collect data at low temperature (100 K) .

- Validation : Check Rint (<5%) and Flack parameter (for chiral centers) .

Advanced: How should researchers address contradictions between computational docking results and experimental bioactivity data?

- False positives in docking : Validate with molecular dynamics (MD) simulations (50 ns) to assess binding stability .

- Solubility issues : Measure logP (shake-flask method) and adjust formulation (e.g., DMSO/PBS mixtures) .

- Orthogonal assays : Confirm target engagement via SPR or ITC to rule out off-target effects .

Advanced: What mechanistic studies are critical to understanding this compound’s mode of action?

- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- Mutagenesis : Engineer carbonic anhydrase variants (e.g., His64Ala) to probe key binding residues .

- Spectroscopic analysis : Use fluorescence quenching to monitor ligand-enzyme interactions .

Advanced: How can researchers characterize the compound’s physicochemical stability under experimental conditions?

- Thermal stability : Perform DSC/TGA to identify decomposition points (>200°C typical for sulfonamides) .

- pH stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC .

- Light sensitivity : Conduct accelerated stability studies under UV/visible light .

Advanced: What strategies resolve stereochemical uncertainties in derivatives of this compound?

- Chiral chromatography : Use Chiralpak IA-3 columns (hexane/isopropanol) to separate enantiomers .

- X-ray anomalous dispersion : Assign absolute configuration with Cu Kα radiation .

- Circular dichroism (CD) : Compare experimental and calculated spectra for diastereomers .

Advanced: How can researchers mitigate batch-to-batch variability during scale-up synthesis?

- Process optimization : Control reaction time/temperature using PAT tools (e.g., ReactIR) .

- Crystallization engineering : Use anti-solvent addition (e.g., water) to ensure consistent particle size .

- Quality control : Implement LC-MS purity checks (>98%) and Karl Fischer titration for solvent residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.